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molecular formula C4H4ClF3O2 B8611667 (2,2,2-Trifluoroethoxy)ethanoyl Chloride

(2,2,2-Trifluoroethoxy)ethanoyl Chloride

Cat. No. B8611667
M. Wt: 176.52 g/mol
InChI Key: DZZVNRKJUXCWLN-UHFFFAOYSA-N
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Patent
US04846873

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added (2,2,2-trifluoroethoxy)acetic acid (30.90 g, 0.196 moles) and 250 ml of chloroform under nitrogen. Thionyl chloride (30.20 g, 0.250 moles) was added dropwise and the solution refluxed for 2 hours. The mixture was then concentrated by distillation of the chloroform and excess thionyl chloride. The remaining yellow oil was distilled in vacuo to give 18.9 g of the product as a colorless oil, bp 40°-48° C./20 mm.
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH2:3][O:4][CH2:5][C:6](O)=[O:7].S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[F:1][C:2]([F:10])([F:9])[CH2:3][O:4][CH2:5][C:6]([Cl:13])=[O:7]

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
FC(COCC(=O)O)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated by distillation of the chloroform and excess thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
The remaining yellow oil was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(COCC(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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